1-(2-Chloropyridin-4-yl)piperidin-4-amine
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Overview
Description
1-(2-Chloropyridin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve multi-step processes with purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)piperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloropyridin-2-yl)piperidin-4-amine and 4-Amino-2-chloropyridine share structural similarities.
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-9(1-4-13-10)14-5-2-8(12)3-6-14/h1,4,7-8H,2-3,5-6,12H2 |
InChI Key |
HKTNEWKYPQCDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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